Welcome to the BenchChem Online Store!
molecular formula C7H8OS2 B1597390 (2-Thienylthio)acetone CAS No. 41444-33-1

(2-Thienylthio)acetone

Cat. No. B1597390
M. Wt: 172.3 g/mol
InChI Key: JMTRCRYNAQUXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07094777B2

Procedure details

A 1M solution of 1-(2-thienylthio)acetone (2.6 g, 15.1 mmol) in chlorobenzene (15 mL) was heated to 110° C. under nitrogen and hot polyphosphoric acid (3 mL) was added. The reaction was heated to reflux overnight. The chlorobenzene layer was decanted off and further chlorobenzene (15 mL x2) was added to the polyphosphoric acid residue and stirred at reflux for 30 minutes. The combined chlorobenzene extracts were concentrated in vacuo and purified by flash column chromatography on silica, eluting with 40% dichloromethane/isohexane, to give 3-methylthieno[2,3-b]thiophene (0.97 g, 42%). 1H NMR (500 MHz, CDCl3) δ 7.34 (1H, dd, J=1.0, 5.2 Hz), 7.16 (1H, d, J=5.2 Hz), 6.94 (1H, t, J=1.1 Hz), 2.40 (3H, d, J=1.1 Hz).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-thienylthio)acetone
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6][CH2:7][C:8]([CH3:10])=O>ClC1C=CC=CC=1>[CH3:10][C:8]1[C:3]2[CH:4]=[CH:5][S:1][C:2]=2[S:6][CH:7]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-(2-thienylthio)acetone
Quantity
2.6 g
Type
reactant
Smiles
S1C(=CC=C1)SCC(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
polyphosphoric acid
Quantity
3 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The chlorobenzene layer was decanted off
ADDITION
Type
ADDITION
Details
further chlorobenzene (15 mL x2) was added to the polyphosphoric acid residue
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The combined chlorobenzene extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica
WASH
Type
WASH
Details
eluting with 40% dichloromethane/isohexane

Outcomes

Product
Name
Type
product
Smiles
CC1=CSC=2SC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.